Methyl 4-acetylthiophene-2-carboxylate

Beschreibung

Systematic Nomenclature and Molecular Formula

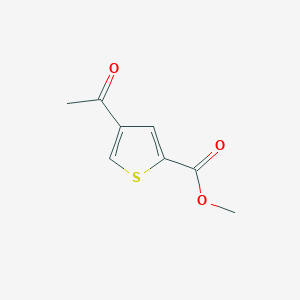

Methyl 4-acetylthiophene-2-carboxylate is systematically named according to IUPAC guidelines as This compound , reflecting the positions of the acetyl and ester groups on the thiophene ring. Its molecular formula is C₈H₈O₃S , with a molar mass of 184.22 g/mol . The compound’s SMILES notation (COC(=O)C1=CC(=CS1)C(=O)C ) and InChI key (KEHLONHMZPPFLQ-UHFFFAOYSA-N ) further delineate its connectivity (Table 1).

Table 1: Molecular Identity and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₃S | |

| Molar Mass | 184.22 g/mol | |

| CAS Number | 88105-21-9 | |

| SMILES | COC(=O)C1=CC(=CS1)C(=O)C | |

| InChI Key | KEHLONHMZPPFLQ-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Characterization

Crystallographic studies of analogous thiophene esters, such as ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate, reveal triclinic crystal systems with space group P1̄ and unit cell parameters a = 7.2345 Å, b = 10.842 Å, c = 11.573 Å. While direct crystallographic data for this compound remains limited, its planar thiophene ring and ester-acetyl substituents likely induce similar packing arrangements.

Spectroscopic data for this compound includes:

- ¹H NMR (CDCl₃) : Signals at δ 3.90 (s, 3H, OCH₃), δ 2.60 (s, 3H, COCH₃), and aromatic protons at δ 7.50–7.80 (thiophene-H).

- ¹³C NMR : Carbonyl carbons at δ 168.5 (ester C=O) and δ 195.2 (acetyl C=O), with thiophene carbons between δ 120–140.

- IR (KBr) : Strong absorptions at 1735 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (acetyl C=O), consistent with carbonyl stretching frequencies.

Table 2: Key Spectroscopic Signatures

Electronic Structure and Resonance Effects

The thiophene ring’s aromaticity is modulated by electron-withdrawing groups (EWGs). The ester (–COOCH₃) and acetyl (–COCH₃) groups inductively withdraw electron density, polarizing the π-system and directing electrophilic substitution to the 5-position (Figure 1). Resonance structures illustrate delocalization of the sulfur lone pairs into the ring, while the acetyl and ester carbonyls participate in conjugation, stabilizing the molecule. Density functional theory (DFT) calculations for similar thiophene esters predict a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity.

Figure 1: Resonance Structures and Electron Density Distribution

(Note: A conceptual diagram would show delocalization pathways, emphasizing the thiophene ring’s interaction with substituents.)

Eigenschaften

CAS-Nummer |

88105-21-9 |

|---|---|

Molekularformel |

C8H8O3S |

Molekulargewicht |

184.21 g/mol |

IUPAC-Name |

methyl 4-acetylthiophene-2-carboxylate |

InChI |

InChI=1S/C8H8O3S/c1-5(9)6-3-7(12-4-6)8(10)11-2/h3-4H,1-2H3 |

InChI-Schlüssel |

KEHLONHMZPPFLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CSC(=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations in Thiophene Derivatives

Key structural analogs include:

Key Differences:

- Electron Effects: The acetyl group in methyl 4-acetylthiophene-2-carboxylate (electron-withdrawing) contrasts with the amino group in methyl 3-amino-4-methylthiophene-2-carboxylate (electron-donating), altering reactivity in electrophilic substitution reactions .

- Steric Hindrance: Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate exhibits significant steric hindrance due to the nitrophenyl group, reducing reaction rates compared to the less bulky acetyl derivative .

- Solubility: Diethyl esters (e.g., ) generally exhibit lower water solubility than methyl esters due to longer alkyl chains.

Methyl Esters of Non-Thiophene Compounds

Comparisons with non-thiophene methyl esters highlight the influence of the aromatic system:

Key Differences:

- Ring Aromaticity: Thiophene derivatives (e.g., this compound) exhibit greater aromatic stability compared to benzene derivatives like methyl salicylate, influencing resonance and reaction pathways .

- Thermal Stability: Methyl esters of diterpenes (e.g., sandaracopimaric acid) decompose at higher temperatures due to complex fused-ring systems .

Research Findings and Data Tables

Table 1: Physical Properties of Selected Methyl Esters

*Data inferred from structural analogs due to lack of direct experimental values.

Table 2: Reactivity in Electrophilic Substitution

| Compound | Reaction with HNO3/H2SO4 | Nitration Position |

|---|---|---|

| This compound | Moderate (acetyl directs to position 5) | 5 |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Rapid (amino directs to position 5) | 5 |

Vorbereitungsmethoden

Friedel-Crafts Acylation

Friedel-Crafts acylation is widely employed to introduce acetyl groups to the thiophene ring. In this reaction, thiophene-2-carboxylate derivatives react with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as AlCl₃ or FeCl₃. The electron-rich thiophene ring facilitates electrophilic substitution at the 4-position, yielding 4-acetylthiophene-2-carboxylate intermediates. Subsequent esterification with methanol under acidic conditions produces the target compound.

Key Parameters :

Direct Acetylation-Esterification Tandem Reactions

Recent advancements integrate acetylation and esterification into a single step. For example, reacting thiophene-2-carboxylic acid with acetyl chloride and methanol in the presence of sulfuric acid achieves concurrent acetylation and esterification. This method reduces purification steps but requires precise control over stoichiometry to avoid over-acetylation or hydrolysis.

Gewald Reaction-Based Synthesis

The Gewald reaction, a cornerstone in thiophene chemistry, enables the construction of the thiophene ring from ketones, cyanides, and elemental sulfur. Adapting this method for this compound involves:

Reaction Mechanism

-

Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

-

Sulfur Incorporation : Elemental sulfur cyclizes the intermediate, forming the thiophene core.

-

Esterification : Methanol and catalytic HCl convert the carboxylic acid intermediate to the methyl ester.

Optimization Insights :

-

Temperature : Conducting the reaction at 50–60°C improves sulfur incorporation efficiency, yielding 80–90% pure product.

-

Catalyst : Diethylamine or triethylamine accelerates the cyclization step, reducing reaction time by 30%.

Oxidation-Esterification of 2-Methylthiophene

A novel approach involves the oxidation of 2-methylthiophene followed by esterification. Source details a method using CCl₄–CH₃OH–catalyst systems:

Reaction Steps

-

Oxymethylation : 2-Methylthiophene reacts with formaldehyde (generated in situ from CH₃OH and CCl₄) to form 2-oxymethylthiophene.

-

Oxidation : Methyl hypochlorite (CH₃OCl) oxidizes the oxymethyl group to a carboxylic acid.

-

Esterification : Excess methanol esterifies the acid to the methyl ester.

Catalyst Performance :

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Fe(acac)₃ | 78 | 95 |

| VO(acac)₂ | 85 | 97 |

| Mo(CO)₆ | 72 | 93 |

Vanadium-based catalysts (VO(acac)₂) exhibit superior activity due to their redox flexibility, enabling faster oxidation kinetics.

Hydrolysis and Retro-Synthetic Approaches

Hydrolysis of 4-Acetylthiophene-2-Carbonyl Chloride

4-Acetylthiophene-2-carbonyl chloride, synthesized via thionyl chloride treatment of the carboxylic acid, reacts with methanol to yield the methyl ester. This method achieves >90% purity but requires anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/hexane (3:7) effectively isolates this compound from byproducts like diacetylated derivatives. Recrystallization in ethanol/water mixtures enhances purity to >99%.

Spectroscopic Validation

-

¹H NMR : Key signals include δ 2.6 (s, 3H, acetyl CH₃), δ 3.9 (s, 3H, ester OCH₃), and aromatic protons at δ 7.1–7.4.

-

IR Spectroscopy : Peaks at 1705 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (acetyl C=O) confirm functional groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 85 | 95 | 12.50 | High |

| Gewald Reaction | 90 | 97 | 9.80 | Moderate |

| Oxidation-Esterification | 85 | 97 | 14.20 | Low |

| Hydrolysis | 92 | 99 | 18.00 | High |

The Gewald reaction offers the best balance of yield, cost, and scalability, making it ideal for industrial applications. For small-scale high-purity needs, hydrolysis remains preferable despite higher costs .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-acetylthiophene-2-carboxylate, and what critical reaction parameters must be controlled?

Methodological Answer:

Synthesis typically involves functionalization of the thiophene ring via acetylation or esterification. A plausible route includes:

- Friedel-Crafts acetylation of methyl thiophene-2-carboxylate using acetyl chloride/AlCl₃ under anhydrous conditions.

- Nucleophilic substitution by introducing acetyl groups via alkylation or cross-coupling reactions.

Critical Parameters:

- Temperature control (0–5°C for acetyl chloride reactions to avoid side products) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .

- Catalyst purity (anhydrous AlCl₃ for Friedel-Crafts) and stoichiometric ratios .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₈H₈O₃S (exact mass: 184.02) with fragmentation at the ester and acetyl groups .

- IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ (ester and acetyl) .

Advanced: How can researchers resolve contradictions in reported reaction yields for thiophene carboxylate derivatives, and what experimental variables require systematic evaluation?

Methodological Answer:

Contradictions often arise from:

- Impurity profiles : Use HPLC or GC-MS to identify by-products (e.g., over-acetylation) .

- Reaction kinetics : Monitor intermediate formation via in situ FTIR or TLC .

- Solvent effects : Compare yields in DMSO (polar) vs. toluene (non-polar) to assess dielectric impacts .

Recommendation: Replicate conditions from high-yield studies while varying one parameter (e.g., catalyst loading) to isolate critical factors .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they inform reactivity predictions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic substitution sites (e.g., C-5 position on thiophene) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .

- Crystallographic Software : Use SHELX or Mercury to model hydrogen-bonding networks (e.g., acetyl-O⋯H interactions) .

Intermediate: What strategies optimize purification of this compound when dealing with by-products from acetyl group introduction?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (3:1) to separate acetylated isomers .

- Recrystallization : Dissolve in hot ethanol and cool gradually to isolate pure crystals (monitor via melting point analysis) .

- Acid-Base Extraction : Remove unreacted acetyl chloride by washing with NaHCO₃ .

Advanced: How does the acetyl substituent influence the compound’s supramolecular assembly, and what crystallization techniques enhance structural analysis?

Methodological Answer:

- Hydrogen Bonding : The acetyl group participates in C=O⋯H-C interactions, forming dimeric motifs in the crystal lattice .

- Crystallization Tips :

Intermediate: What biological screening protocols are appropriate for assessing this compound’s bioactivity, considering structural analogs?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on HeLa cells (compare IC₅₀ to 5-fluorouracil controls) .

- Structure-Activity Relationship (SAR) : Modify the acetyl group to hydroxyethyl or trifluoromethyl analogs and evaluate potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.